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Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a threose sugar backbone,
which confers unique biochemical properties, including resistance to nuclease degradation.
This makes TNA a promising candidate for various therapeutic and diagnostic applications. The
chemical synthesis of TNA oligonucleotides, like other synthetic oligonucleotides, results in a
mixture of the desired full-length product and shorter, failure sequences (n-1, n-2, etc.). For
many applications, particularly in drug development, high purity of the full-length TNA
oligonucleotide is critical. Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-
resolution purification technique capable of separating oligonucleotides with single-base
differences, making it an effective method for purifying synthetic TNA.[1][2] This document
provides detailed protocols and application notes for the PAGE purification of synthetic TNA
oligonucleotides.

Data Presentation: Purity and Yield

While specific quantitative data for the PAGE purification of TNA oligonucleotides is not
extensively published, the expected purity and yield are comparable to those of standard DNA
and RNA oligonucleotides of similar length. PAGE purification typically yields a product that is
>95% pure.[3] However, the recovery or yield of the oligonucleotide can be lower compared to
other methods like HPLC, generally ranging from 20-50%, due to the multi-step extraction
process from the gel matrix.[4]
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Table 1: Expected Purity of Synthetic TNA Oligonucleotides Before and After PAGE Purification

Purity after PAGE

Oligonucleotide Length Crude Purity (Typical)

(Expected)
20-mer 70-85% >95%
40-mer 50-70% >95%
60-mer 40-60% >90%

Table 2: Estimated Yield of Synthetic TNA Oligonucleotides After PAGE Purification

Synthesis Scale Oligonucleotide Length Expected Yield (nmol)
0.2 umol 20-mer 10-25

0.2 pmol 40-mer 5-15

1.0 pmol 20-mer 50 - 125

1.0 pmol 40-mer 25-75

Note: The values presented are estimates based on typical yields for standard oligonucleotides
and may vary depending on the specific TNA sequence, synthesis efficiency, and handling
during the purification process.

Experimental Protocols
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol describes the separation of crude synthetic TNA oligonucleotides using
denaturing PAGE.

Materials:
e 40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution

e Urea
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e 10x Tris-Borate-EDTA (TBE) buffer (890 mM Tris base, 890 mM boric acid, 20 mM EDTA, pH
8.3)

e N,N,N',N'-tetramethylethylenediamine (TEMED)
e 10% (w/v) Ammonium persulfate (APS), freshly prepared

e 2x Formamide Loading Buffer (95% formamide, 5 mM EDTA, 0.025% (w/v) bromophenol
blue, 0.025% (w/v) xylene cyanol)

e Crude TNA oligonucleotide
» Electrophoresis apparatus (vertical gel box, power supply, glass plates, spacers, combs)
Protocol:

e Gel Preparation (for a 10 cm x 10 cm, 1.5 mm thick gel):

[¢]

In a beaker, dissolve 4.8 g of urea in 3.0 ml of deionized water.

o Add 1.0 ml of 10x TBE buffer and the appropriate volume of 40% acrylamide/bis-
acrylamide solution (see Table 3).

o Adjust the final volume to 10 ml with deionized water.
o Gently warm the solution to completely dissolve the urea. Do not overheat.
o Cool the solution to room temperature.

o Add 10 ul of TEMED and 100 pl of 10% APS. Mix gently and pour the gel immediately
between the glass plates.

o Insert the comb and allow the gel to polymerize for at least 1 hour.

Table 3: Recommended Acrylamide Percentages for TNA Oligonucleotides
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TNA Length (bases) % Acrylamide (19:1)
10-30 20%

30 - 60 15%

60 - 100 12%

>100 8-10%

e Sample Preparation:

[e]

Resuspend the crude TNA oligonucleotide in an appropriate volume of deionized water.

o

Mix 5-10 ug of the crude TNA oligonucleotide with an equal volume of 2x Formamide
Loading Bulffer.

o

Heat the mixture at 95°C for 5 minutes to denature the TNA.

[¢]

Immediately place the sample on ice for 2 minutes to prevent re-annealing.

o Electrophoresis:

[e]

Assemble the gel apparatus and fill the upper and lower reservoirs with 1x TBE buffer.

Remove the comb and flush the wells with 1x TBE buffer.

o

[¢]

Load the denatured TNA sample into the wells.

[¢]

Run the gel at a constant voltage of 200-300V. The gel will warm up during the run;
maintaining a temperature around 50°C is ideal for denaturation.[5] The run time will
depend on the gel percentage and the length of the TNA oligonucleotide. Monitor the
migration of the tracking dyes (bromophenol blue and xylene cyanol) to determine the
appropriate stopping point.

Visualization of TNA Oligonucleotides

UV shadowing is a non-destructive method for visualizing oligonucleotides in the gel, avoiding
the use of intercalating dyes that can be difficult to remove.
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Materials:

o Fluorescent thin-layer chromatography (TLC) plate (e.g., silica gel 60 F254)

e Handheld UV lamp (254 nm)

o Plastic wrap

Protocol:

After electrophoresis, carefully disassemble the gel apparatus and place one of the glass
plates with the gel facing up.

o Cover the gel with a layer of plastic wrap.
e In a dark room, place the gel (on the glass plate) on top of the fluorescent TLC plate.

« llluminate the gel with the handheld UV lamp. The TNA oligonucleotides will absorb the UV
light and cast a dark shadow on the fluorescent background.

e The main, most intense band should correspond to the full-length TNA product. The shorter,
failure sequences will appear as fainter bands migrating further down the gel.

e Using a clean scalpel or razor blade, carefully excise the band corresponding to the full-
length TNA oligonucleotide.

Elution of TNA from the Polyacrylamide Gel

Two common methods for eluting the TNA from the excised gel slice are the "crush and soak”
method (passive diffusion) and electroelution.

This method is simple and does not require special equipment, but it can be time-consuming.
Recovery can range from <30% to 90% depending on the size of the oligonucleotide.[6]

Materials:

o Elution Buffer (0.5 M ammonium acetate, 10 mM magnesium acetate, 1 mM EDTA, 0.1%
SDS)[7]
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e Microcentrifuge tubes
o Rotating wheel or shaker
e Syringe and filter (e.g., 0.22 um spin filter)

Protocol:

Place the excised gel slice into a 1.5 ml microcentrifuge tube.
e Use a clean pipette tip to crush the gel slice against the side of the tube into small pieces.
o Add 2-3 volumes of Elution Buffer relative to the volume of the gel slice.

 Incubate the tube at 37°C overnight on a rotating wheel or shaker to allow the TNA to diffuse
out of the gel. For smaller oligonucleotides (<50 bases), 3-4 hours may be sufficient.[7]

o Centrifuge the tube at high speed for 5-10 minutes to pellet the gel debris.
o Carefully transfer the supernatant, which contains the eluted TNA, to a clean tube.

» To maximize yield, the elution can be repeated by adding another volume of Elution Buffer to
the gel pellet, incubating for a shorter period (e.g., 1-2 hours), and combining the
supernatants.

« Filter the supernatant through a syringe filter to remove any remaining gel particles.

This method is faster than passive diffusion and can result in higher recovery.

Materials:

» Electroelution apparatus

 Dialysis membrane (with an appropriate molecular weight cut-off for the TNA oligonucleotide)
e 1x TBE buffer

Protocol:
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e Place the excised gel slice into the electroelution chamber.
« Fill the chamber and the electrophoresis tank with 1x TBE buffer.

o Apply a constant voltage (e.g., 100-200 V) to elute the TNA from the gel slice into the
surrounding buffer. The elution time will depend on the size of the TNA and the gel slice,
typically ranging from 30 minutes to a few hours.

o After elution, reverse the polarity for a brief period (e.g., 30 seconds) to release any TNA
bound to the dialysis membrane.

o Carefully collect the buffer containing the eluted TNA from the chamber.

Desalting and Quantification

After elution, the TNA oligonucleotide needs to be desalted to remove excess salts and urea
that may have leached from the gel.

Materials:

Ethanol (100% and 70%)

3 M Sodium acetate (pH 5.2)

Glycogen or a commercial co-precipitant (optional)

UV-Vis spectrophotometer
Protocol:
e Add 1/10th volume of 3 M sodium acetate to the eluted TNA solution.

e Add 3 volumes of ice-cold 100% ethanol. Add a co-precipitant if desired to improve recovery
of small amounts of TNA.

e Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the
TNA.

o Centrifuge at high speed for 30 minutes at 4°C to pellet the TNA.
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o Carefully decant the supernatant.
o Wash the pellet with 500 ul of 70% ethanol and centrifuge for 10 minutes.
e Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the purified TNA oligonucleotide in an appropriate volume of nuclease-free water
or buffer.

o Quantify the concentration of the purified TNA using a UV-Vis spectrophotometer by
measuring the absorbance at 260 nm (A260). The purity can be assessed by the A260/A280
ratio, which should be approximately 1.8.

Visualizations
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Caption: Workflow for PAGE purification of synthetic TNA oligonucleotides.
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Caption: Logical relationship of inputs and outputs in TNA PAGE purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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